An In-depth Technical Guide to 6-Bromoquinazoline-4-carbonitrile: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 6-Bromoquinazoline-4-carbonitrile: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 6-Bromoquinazoline-4-carbonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical and physical properties, established synthetic routes, characteristic reactivity, and its pivotal role in the synthesis of biologically active compounds, particularly in the field of oncology. This document is designed to be a practical resource, blending established scientific principles with actionable experimental insights.
Core Molecular Identity and Structure
6-Bromoquinazoline-4-carbonitrile is a substituted quinazoline derivative. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs such as Gefitinib and Erlotinib.[1][2] The strategic placement of a bromine atom at the 6-position and a nitrile group at the 4-position makes this molecule a highly versatile intermediate for chemical library synthesis and targeted drug design.
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IUPAC Name: 6-bromoquinazoline-4-carbonitrile
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Molecular Formula: C₉H₄BrN₃
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Molecular Weight: 234.06 g/mol
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CAS Number: N/A (Note: A specific CAS number for this exact structure is not consistently reported in major databases; researchers should verify the identity of commercial samples via analytical data.)
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Canonical SMILES: N#Cc1ncnc2cc(Br)ccc12
Table 1: Physicochemical Properties of 6-Bromoquinazoline-4-carbonitrile and Related Analogs
| Property | 6-Bromoquinazoline-4-carbonitrile | 6-Bromo-4-chloro-quinoline-3-carbonitrile[3] | 4-Bromobenzonitrile[4][5] |
| Molecular Formula | C₉H₄BrN₃ | C₁₀H₄BrClN₂ | C₇H₄BrN |
| Molecular Weight | 234.06 g/mol [6] | 267.51 g/mol | 182.02 g/mol |
| Appearance | Predicted to be a solid | Solid | Solid |
| Melting Point | Data not available | Data not available | 112-114 °C |
| Boiling Point | Data not available | Data not available | 235-236 °C |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane) | Data not available | Soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of 6-Bromoquinazoline-4-carbonitrile is not widely detailed in standard literature, but a robust pathway can be designed based on established quinazoline chemistry. A common and effective strategy involves the cyanation of a 6-bromo-4-haloquinazoline precursor, which itself can be synthesized from 6-bromoquinazolin-4-one.
Proposed Synthetic Workflow
The logical synthetic pathway begins with the formation of the quinazoline core, followed by halogenation and subsequent nucleophilic substitution to introduce the nitrile functionality. This multi-step process leverages commercially available starting materials.
Caption: Proposed synthetic workflow for 6-Bromoquinazoline-4-carbonitrile.
Detailed Experimental Protocol (Predictive)
This protocol is a representative procedure based on analogous chemical transformations. Researchers must conduct their own optimization and safety assessments.
Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one
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In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzoic acid (1.0 eq) and formamide (10-15 eq).
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Heat the mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Add water to the flask to precipitate the product.
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Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
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Dry the resulting solid under vacuum to yield 6-bromoquinazolin-4(3H)-one.
Step 2: Synthesis of 6-Bromo-4-chloroquinazoline
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To a flask containing 6-bromoquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
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Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.
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Carefully remove the excess POCl₃ under reduced pressure.
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Slowly and cautiously quench the reaction residue by pouring it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
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Collect the solid by filtration, wash with water, and dry to obtain 6-bromo-4-chloroquinazoline.[7][8]
Step 3: Synthesis of 6-Bromoquinazoline-4-carbonitrile
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Dissolve 6-bromo-4-chloroquinazoline (1.0 eq) in a suitable polar aprotic solvent such as DMSO or acetonitrile.
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Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq) to the solution.
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Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
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After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 6-bromoquinazoline-4-carbonitrile.
Chemical Reactivity and Synthetic Utility
The utility of 6-Bromoquinazoline-4-carbonitrile stems from the distinct reactivity of its functional groups, which allows for sequential and orthogonal chemical modifications.
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Bromo Group (C6-Position): This site is a prime handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, alkyne, and amine substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
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Nitrile Group (C4-Position): The cyano group is a versatile functional group that can be:
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Hydrolyzed to a carboxylic acid or amide.
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Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).
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Converted to a tetrazole ring via reaction with sodium azide, a common bioisosteric replacement for a carboxylic acid in drug design.
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Quinazoline Ring: The nitrogen atoms in the quinazoline ring can influence the molecule's basicity and ability to form hydrogen bonds, which is critical for binding to biological targets like enzyme active sites.
Caption: Key reactivity pathways of 6-Bromoquinazoline-4-carbonitrile.
Applications in Medicinal Chemistry
The quinoline and quinazoline scaffolds are fundamental in the development of kinase inhibitors.[9] The 6-bromoquinazoline core, in particular, has been investigated for its potential as an anticancer agent.[1][2] 6-Bromoquinazoline-4-carbonitrile serves as a strategic starting material for developing novel therapeutics.
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Kinase Inhibitors: Many EGFR inhibitors feature a 4-anilinoquinazoline core. The nitrile group at the C4 position can be displaced by or converted into an amine to install the critical anilino moiety. The bromine at the C6 position allows for the introduction of solubilizing groups or moieties that can form additional interactions within the kinase active site.
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Library Synthesis: The orthogonal reactivity of the bromo and nitrile groups makes this compound an ideal template for creating diverse chemical libraries. One could first perform a Suzuki coupling at the C6 position and then transform the nitrile group, or vice-versa, leading to a wide array of novel chemical entities for high-throughput screening.
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Cytotoxic Agents: Studies on related 6-bromoquinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer).[1][2] The insights from these studies suggest that derivatives of 6-Bromoquinazoline-4-carbonitrile are promising candidates for further investigation as antiproliferative agents.
Spectral Characterization (Predicted)
While a public-facing, verified full dataset for this specific molecule is scarce, the expected spectral characteristics can be reliably predicted based on its structure.
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¹H NMR: The spectrum would show signals in the aromatic region (typically 7.5-9.0 ppm). One would expect to see three distinct signals for the protons on the quinazoline ring system. The proton at C5 (adjacent to the bromine) and the proton at C8 would likely appear as doublets, while the proton at C2 would be a singlet.
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¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon of the nitrile group (C≡N) would be a key diagnostic peak, typically appearing around 115-120 ppm. The carbon atom attached to the bromine (C6) would also have a characteristic shift.
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Infrared (IR) Spectroscopy: A sharp, medium-to-strong absorption band around 2220-2240 cm⁻¹ would be characteristic of the C≡N stretching vibration.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 233 and 235.
Safety and Handling
6-Bromoquinazoline-4-carbonitrile should be handled with care in a well-ventilated area or chemical fume hood, following standard laboratory safety procedures. Based on data for structurally similar and reactive compounds, the following hazards should be considered.
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Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[11]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10][12]
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Do not eat, drink, or smoke when using this product.[10] Wash skin thoroughly after handling.[10][11]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[12]
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First Aid:
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If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]
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If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[12]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][12]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]
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References
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PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-8-methylisoquinoline-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-4-hydroxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
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ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-6,8-dimethylisoquinoline-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
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PubChem. (n.d.). Benzonitrile, 4-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 8). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]
- Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678912.
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ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. National Center for Biotechnology Information. Retrieved from [Link]
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